rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis
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Overview
Description
rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by selective reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the desired enantiomeric form.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: A structurally related compound with similar reactivity.
Bicyclo[3.2.0]hept-2-en-6-yl acetate: Another bicyclic compound used in similar research applications.
Uniqueness
rac-(1R,5S)-2-azabicyclo[3.2.0]hept-6-en-3-one, cis is unique due to its specific stereochemistry and the presence of an azabicyclic framework. This imparts distinct chemical properties and reactivity compared to other bicyclic compounds.
Properties
CAS No. |
1932373-62-0 |
---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.1 |
Purity |
95 |
Origin of Product |
United States |
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